molecular formula C19H36O2Si B15292693 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde

4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde

Cat. No.: B15292693
M. Wt: 324.6 g/mol
InChI Key: MXNJFBSSSXPEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde is a complex organic compound with a unique structure. This compound is characterized by the presence of a silyl ether group, an indene core, and an acetaldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde involves multiple steps. The process typically starts with the preparation of the indene core, followed by the introduction of the silyl ether group and the acetaldehyde functional group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

This compound is used in a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study enzyme mechanisms and protein-ligand interactions. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate biological pathways. In industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde involves its interaction with specific molecular targets and pathways. The silyl ether group can undergo hydrolysis to release the active indene core, which can then interact with enzymes or receptors. The acetaldehyde functional group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde is unique due to its combination of a silyl ether group, an indene core, and an acetaldehyde functional group. Similar compounds include other silyl ethers, indene derivatives, and acetaldehyde-containing molecules. the specific combination of these functional groups in this compound gives it unique chemical properties and reactivity.

Properties

Molecular Formula

C19H36O2Si

Molecular Weight

324.6 g/mol

IUPAC Name

2-[4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]propanal

InChI

InChI=1S/C19H36O2Si/c1-14(13-20)15-10-11-16-17(9-8-12-19(15,16)5)21-22(6,7)18(2,3)4/h13-17H,8-12H2,1-7H3

InChI Key

MXNJFBSSSXPEGS-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.